![molecular formula C18H17N3OS2 B2406444 N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-05-5](/img/structure/B2406444.png)
N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as MTDT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Properties
The synthesis of new thiadiazole derivatives, including compounds structurally similar to N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been explored for their anticancer activities. For instance, Ulviye Acar Çevik et al. (2020) synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigated their anticancer activities against MCF-7 and A549 tumor cell lines. The most active compound exhibited promising cytotoxic activity, comparable with cisplatin, highlighting the potential of these derivatives as anticancer agents Çevik et al., 2020.
Glutaminase Inhibition for Cancer Treatment
Thiadiazole derivatives, similar in structure to the compound , have been evaluated as glutaminase inhibitors, a novel approach in cancer treatment. K. Shukla et al. (2012) designed, synthesized, and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs, including compounds analogous to this compound, showed potent inhibitory effects on glutaminase, demonstrating significant potential in attenuating cancer cell growth Shukla et al., 2012.
Antibacterial and Antifungal Applications
Research by Anwar A. Tamer and Ahlam J Qassir (2019) on acetylenic derivatives of thiadiazoles, which are structurally related to this compound, explored their potential as antibacterial and antifungal agents. This study indicates the broad spectrum of biological activities that thiadiazole derivatives can offer, including the inhibition of various bacterial and fungal pathogens Tamer & Qassir, 2019.
Insecticidal Properties
The synthesis and insecticidal assessment of heterocycles incorporating thiadiazole moiety against cotton leafworm, as researched by A. Fadda et al. (2017), suggest that derivatives of thiadiazoles could be potent insecticides. This research opens up possibilities for the agricultural application of compounds similar to this compound in controlling pest populations Fadda et al., 2017.
Anticonvulsant Activity
Investigations into the anticonvulsant activity of N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives, as conducted by D. Rishipathak et al. (2020), showcase the potential neurological applications of thiadiazole derivatives. Such research underscores the versatility of these compounds in medical science beyond their anticancer properties Rishipathak et al., 2020.
properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-6-8-14(9-7-12)17-20-18(24-21-17)23-11-16(22)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXWZPVOOXIHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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